
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a bromine atom, a carbonitrile group, and a dibenzisoquinoline core. This compound is often used as an intermediate in the synthesis of dyes and other organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom or other functional groups with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of dyes and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to changes in biological activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-methyl-3H-dibenz(f,i,j)isoquinoline-2,7-dione: This compound shares a similar core structure but lacks the carbonitrile group.
Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate: This compound has a similar bromine and dibenzisoquinoline structure but includes an ethyl ester group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile makes it unique compared to similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
116387-59-8 |
|---|---|
Molekularformel |
C18H14BrN2O2+ |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
(4R,13R,15R,17R)-4-bromo-15-methyl-5,14-dioxo-14-azoniatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,6,8,10-pentaene-13-carbonitrile |
InChI |
InChI=1S/C18H14BrN2O2/c1-10-5-14-13-8-15(19)16(22)7-12(13)6-11-3-2-4-18(9-20,17(11)14)21(10)23/h2-3,5-8,10,15,17H,4H2,1H3/q+1/t10-,15-,17-,18+/m1/s1 |
InChI-Schlüssel |
FAWNHNITEZPTNP-ONUGHKICSA-N |
Isomerische SMILES |
C[C@@H]1C=C2[C@H]3C(=CC4=CC(=O)[C@@H](C=C24)Br)C=CC[C@]3([N+]1=O)C#N |
Kanonische SMILES |
CC1C=C2C3C(=CC4=CC(=O)C(C=C24)Br)C=CCC3([N+]1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


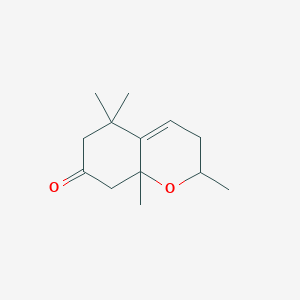
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
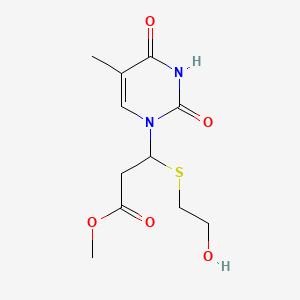
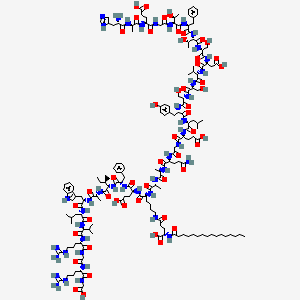
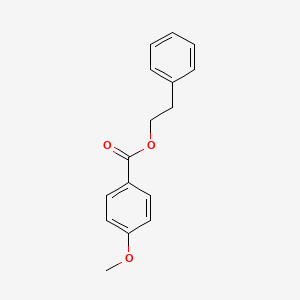
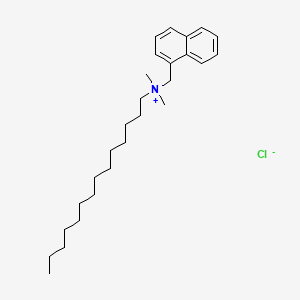

![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)
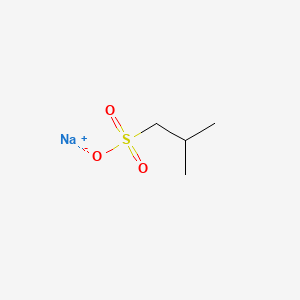
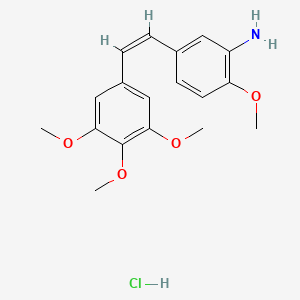
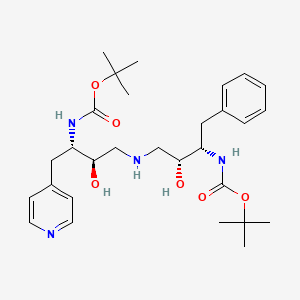
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
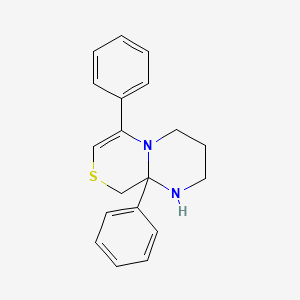
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)
